6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
6-Fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. Its structure includes:
- Fluorine at position 6 of the quinoline ring.
- 4-Fluorophenyl at position 3 of the pyrazole ring.
- Phenyl at position 1 of the pyrazole ring.
This compound belongs to the pyrazoloquinoline family, known for diverse pharmacological activities, including anti-inflammatory, anticancer, and receptor modulation properties . The strategic placement of fluorine atoms and aromatic substituents enhances its lipophilicity and metabolic stability, making it a candidate for drug development .
Properties
IUPAC Name |
6-fluoro-3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3/c23-15-11-9-14(10-12-15)20-18-13-25-21-17(7-4-8-19(21)24)22(18)27(26-20)16-5-2-1-3-6-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJUAXGXIVKTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a fluorinated phenylhydrazine derivative, which is then reacted with a suitable quinoline precursor. The cyclization process often requires the use of strong acids or bases as catalysts and may be conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: This compound can be used in biological assays to investigate its effects on various biological pathways.
Medicine: Due to its potential pharmacological activities, it is studied for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or interact with DNA to prevent replication in cancer cells.
Comparison with Similar Compounds
Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinolines with amino groups (e.g., 2i and 2m) exhibit potent inhibition of LPS-stimulated NO production (IC50 in submicromolar range) by suppressing iNOS and COX-2 expression . In contrast, 6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline lacks amino substituents, which may reduce its direct anti-inflammatory efficacy but improve pharmacokinetic properties due to fluorine’s electronegativity and metabolic resistance .
Table 1: Anti-Inflammatory Activity of Selected Analogues
| Compound | Substituents (Positions) | IC50 (NO Inhibition) | Key Mechanism |
|---|---|---|---|
| 2i | 3-NH2, 4-OH-phenyl | ~0.5 µM | iNOS/COX-2 suppression |
| 2m | 3-NH2, 4-COOH-phenyl | ~0.7 µM | iNOS/COX-2 suppression |
| Target Compound | 6-F, 3-(4-F-phenyl), 1-phenyl | Not reported | Likely distinct mechanism |
Anticancer Activity
Microwave-synthesized pyrazolo[4,3-c]quinolines with methoxy or tert-butyl groups (e.g., F7: 4-(4-fluorophenyl)-3-isopropyl-6-methoxy) show moderate cytotoxicity against MCF-7 and A549 cancer cells . The 6-fluoro and 4-fluorophenyl groups in the target compound may enhance DNA intercalation or kinase inhibition due to increased electron-withdrawing effects compared to bulkier substituents .
Table 2: Anticancer Activity of Selected Analogues
| Compound | Substituents (Positions) | Cell Line Activity (IC50) | Key Feature |
|---|---|---|---|
| F7 | 6-OMe, 3-i-Pr, 4-F-phenyl | Moderate (MCF-7, A549) | Microwave synthesis |
| 9b | 4-Br-phenyl | Not quantified | Bromine enhances electrophilicity |
| Target Compound | 6-F, 3-(4-F-phenyl), 1-phenyl | Not reported | High logP (predicted ~6.5) |
Physicochemical Properties
- Lipophilicity (logP): The target compound’s logP is predicted to be ~6.5 based on analogues like 8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (logP = 6.57) .
- Thermal Stability: Derivatives with chlorine (F6: 4-(4-Cl-phenyl)) or tert-butyl (F2: 6-t-Bu) groups exhibit enhanced thermal stability due to steric bulk and electron-withdrawing effects . The target compound’s fluorine substituents may offer similar stability with reduced molecular weight.
Table 3: Physicochemical Comparison
| Compound | Substituents (Positions) | logP | Thermal Stability |
|---|---|---|---|
| F6 | 4-Cl-phenyl, 6-F | ~5.8 | High |
| F2 | 6-t-Bu, 4-F-phenyl | ~7.1 | Very High |
| Target Compound | 6-F, 3-(4-F-phenyl), 1-phenyl | ~6.5 | Moderate-High |
Receptor Affinity and Selectivity
Pyrazolo[4,3-c]quinolines with 3-aminopyrazole moieties (e.g., 3,4-diamino derivatives) show affinity for CDK2/cyclin A and benzodiazepine receptors . The target compound’s 4-fluorophenyl group may instead favor interactions with hydrophobic kinase pockets or COX-2 active sites, akin to CGS-9896 (an anxiolytic pyrazoloquinoline) .
Biological Activity
6-Fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is with a molecular weight of 320.34 g/mol. The presence of fluorine atoms in its structure enhances lipophilicity and may influence its biological activity.
Synthesis
The compound can be synthesized through a multi-step reaction involving the condensation of appropriate phenyl and pyrazole derivatives. The synthesis typically involves:
- Formation of the Pyrazole Core : Starting materials are reacted under acidic conditions to form the pyrazole structure.
- Fluorination : Introduction of fluorine substituents at specific positions to enhance biological activity.
- Quinoline Formation : The final structure is completed through cyclization reactions.
Anticancer Activity
Recent studies have demonstrated that 6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits significant anticancer properties:
- Mechanism of Action : The compound has been shown to inhibit the proliferation of various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. It targets specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
- In Vitro Studies : In vitro assays revealed that this compound effectively reduced cell viability in breast cancer cell lines with IC50 values in the micromolar range, indicating promising anticancer potential .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:
- Nitric Oxide Inhibition : It has been reported to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent .
- Cytokine Modulation : The compound also modulates cytokine production, reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of 6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| A549 | 7.8 | Cell cycle arrest |
This indicates a selective cytotoxic effect on tumor cells while sparing normal cells.
Study 2: Anti-inflammatory Properties
In another investigation focused on its anti-inflammatory properties, the compound was tested in an LPS-induced inflammation model:
| Treatment | NO Production (µM) | Cytokine Levels (pg/mL) |
|---|---|---|
| Control | 20 | IL-6: 150 |
| Compound | 8 | IL-6: 50 |
The data suggest that treatment with the compound significantly reduced both nitric oxide production and cytokine levels compared to controls.
Molecular Docking Studies
Molecular docking studies have indicated that 6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline binds effectively to targets involved in cancer signaling pathways. The binding affinity was calculated at -10.61 kcal/mol, demonstrating strong interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
